molecular formula C13H20O B8284367 3-Methyl-(3-methylbenzyl)-butan-2-ol

3-Methyl-(3-methylbenzyl)-butan-2-ol

Cat. No.: B8284367
M. Wt: 192.30 g/mol
InChI Key: MZWKCZPHPONNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-(3-methylbenzyl)-butan-2-ol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Methyl-(3-methylbenzyl)-butan-2-ol is in organic synthesis. It serves as a solvent and reagent in various chemical reactions, including:

  • Flotation Agent : It is utilized as a flotation agent in mineral processing, aiding in the separation of minerals during extraction processes .
  • Microbial Volatile Organic Compounds : The compound has been used as a reference standard for analyzing microbially produced volatile organic compounds using gas chromatography-mass spectrometry (GC-MS) techniques .

Case Study : In a study examining the transformation of isoquinolines, this compound was employed as a solvent to facilitate reactions leading to the formation of complex structures like benzazecines . The results indicated that the choice of solvent significantly influenced the yield and efficiency of the reactions.

Flavoring Agent

The compound is also recognized for its application in flavoring and fragrance formulations. Its fruity aroma makes it suitable for use in:

  • Synthetic Flavoring : It is incorporated into food products to enhance flavor profiles, particularly in fruity or floral contexts.
  • Perfume Industry : Due to its pleasant scent, it serves as an ingredient in various perfume formulations, contributing to the overall fragrance profile .

Data Table: Flavoring Applications

Application TypeDescription
Synthetic FlavoringUsed to enhance fruity flavors in food products
Perfume IngredientContributes to floral and fruity notes in fragrances

Pharmaceuticals

In pharmaceutical applications, this compound acts as an intermediate in the synthesis of various medicinal compounds. Its role as a solvent in drug formulation processes aids in improving solubility and bioavailability of active pharmaceutical ingredients.

Case Study : Research has demonstrated that using this compound as a solvent can enhance the solubility of certain drug compounds, leading to improved therapeutic efficacy . This property is particularly valuable in developing formulations for poorly soluble drugs.

Industrial Applications

The compound finds utility in several industrial processes:

  • Corrosion Inhibitors : It is used as a component in formulations designed to prevent corrosion in metal surfaces.
  • Plasticizers : Its properties allow it to be used as a plasticizer, enhancing the flexibility and durability of plastic materials .

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-1-(3-methylphenyl)pentan-3-ol

InChI

InChI=1S/C13H20O/c1-10(2)13(14)8-7-12-6-4-5-11(3)9-12/h4-6,9-10,13-14H,7-8H2,1-3H3

InChI Key

MZWKCZPHPONNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g of methylmagnesium chloride in 100 ml of tetrahydrofuran was added at a temperature of from 25° C. to 30° C., and with the exclusion of air, to 17 g of 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde (according to Example 3). After 5 hours at 30° C., the reaction mixture was poured onto ice and acidified with hydrochloric acid. The phases were then separated and the organic phase was washed with 100 ml of water and 100 ml of sodium bicarbonate solution. Finally, drying was carried out with solid potassium carbonate. Fractional distillation yielded 15 g of end product at 0.12 mbar in a temperature range of from 79° C. to 82° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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